Dyclonine-d9 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyclonine-d9 (hydrochloride) is a deuterium-labeled derivative of dyclonine hydrochloride. Dyclonine hydrochloride is a topical anesthetic commonly used for pain relief from canker sores, fever blisters, and prior to endoscopic procedures. The deuterium labeling in dyclonine-d9 (hydrochloride) allows for its use in various scientific research applications, particularly in studies involving pharmacokinetics and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dyclonine-d9 (hydrochloride) typically involves the deuteration of dyclonine hydrochloride. The process begins with the synthesis of dyclonine hydrochloride, which involves the reaction of phenol with n-butyl bromide to form butyl benzene. This intermediate is then reacted with piperidine and propionyl chloride to yield dyclonine hydrochloride .
Industrial Production Methods
Industrial production of dyclonine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in the production of dyclonine-d9 (hydrochloride) to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Dyclonine-d9 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dyclonine-d9 (hydrochloride) may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Dyclonine-d9 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of dyclonine in the body.
Metabolic Pathways: Helps in tracing the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new anesthetic drugs and formulations.
Biological Studies: Employed in studies involving pain relief mechanisms and local anesthesia
Mechanism of Action
Dyclonine-d9 (hydrochloride) exerts its effects by blocking both the initiation and conduction of nerve impulses. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which stabilizes the membrane and inhibits depolarization. This results in the failure of a propagated action potential and subsequent conduction blockade .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic used for similar applications.
Benzocaine: Commonly used in over-the-counter topical pain relievers.
Tetracaine: Used for topical anesthesia in medical procedures
Uniqueness
Dyclonine-d9 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This isotopic labeling allows for more precise tracking and analysis compared to non-labeled compounds .
Properties
Molecular Formula |
C18H28ClNO2 |
---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
1-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H/i1D3,2D2,3D2,15D2; |
InChI Key |
KNZADIMHVBBPOA-UJUQEVQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.